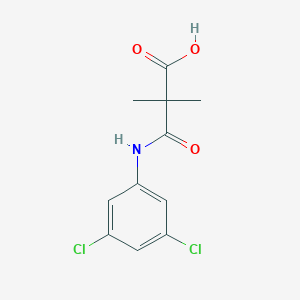
3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloroaniline is a chemical compound which consists of an aniline ring substituted with two chlorine atoms . It is used as an important chemical intermediate in the production of a wide variety of pharmaceutical, industrial, and agricultural products . It is a pure needle-shaped crystal, soluble in ethanol and ether, but insoluble in water .
Synthesis Analysis
There are several methods for preparing 3,5-dichloroaniline. One method involves using 2,4-dichloroaniline as a raw material and adding an ammonia water catalyst for reaction . Another method uses hexachlorobenzene as a main raw material . These methods have the advantages of easily obtained raw materials, short reaction steps, simple process, suitability for industrial production .Molecular Structure Analysis
The molecular formula of 3,5-Dichloroaniline is C6H5Cl2N . The SMILES string representation is Nc1cc(Cl)cc(Cl)c1 .Physical And Chemical Properties Analysis
3,5-Dichloroaniline has a melting point of 51-53 ℃ and a boiling point of 259-260 ℃/98.7kPa . It is soluble in ethanol and ether, but insoluble in water .科学的研究の応用
Chlorogenic Acid: A Pharmacological Review and Call for Further Research
Chlorogenic Acid (CGA) demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and anti-hypertension activities. CGA's role in modulating lipid metabolism and glucose suggests its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review highlights the need for more studies to optimize its biological and pharmacological effects, potentially making CGA a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Fatty Acid Esters of 3-Monochloropropanediol: A Review
Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) are identified as nephrotoxic and testicular toxicants, detected in various food categories. This review summarizes research on 3-MCPD esters, including analytical methods, exposure biomarkers, absorption and metabolism, toxicities, formation mechanisms, and mitigation strategies, serving as a foundation for understanding 3-MCPD esters and their food safety concerns (Gao et al., 2019).
Safety and Hazards
作用機序
Target of Action
It’s known that 3,5-dichloroaniline, a related compound, has been reported to induce renal damage , suggesting that the kidney could be a potential target.
Mode of Action
Related compounds such as 3,5-dichloroaniline have been shown to cause toxicity in certain bacterial and fungal groups . This suggests that the compound might interact with its targets, leading to changes in their function and potentially causing toxicity.
Biochemical Pathways
It’s known that 3,5-dichloroaniline, a metabolite of certain pesticides, can cause a persistent reduction in enzymatic activities and potential nitrification . This suggests that the compound might affect similar pathways, leading to downstream effects on microbial diversity and function.
Pharmacokinetics
Studies on related compounds such as 3,5-dichloroaniline have shown that they can be transformed in the environment , which might impact their bioavailability.
Result of Action
Related compounds such as 3,5-dichloroaniline have been shown to cause a decrease in the diversity and function of soil microorganisms . This suggests that the compound might have similar effects.
Action Environment
The action of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid can be influenced by various environmental factors. For instance, the presence of efficient degrading microorganisms in the soil can limit the formation of related compounds such as 3,5-Dichloroaniline . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of certain microorganisms in the environment.
特性
IUPAC Name |
3-(3,5-dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGKEPSEJPGESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

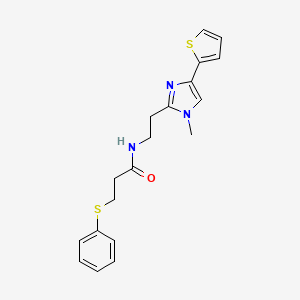
![1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B2750631.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2750636.png)
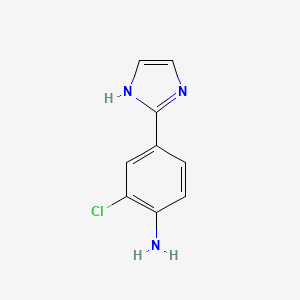
![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)
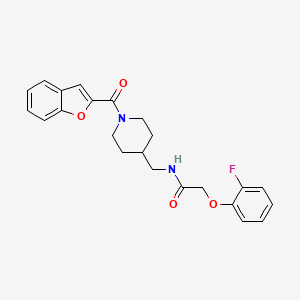

![5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/structure/B2750644.png)
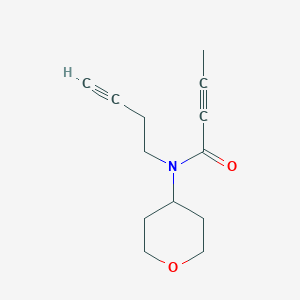
![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline](/img/structure/B2750647.png)
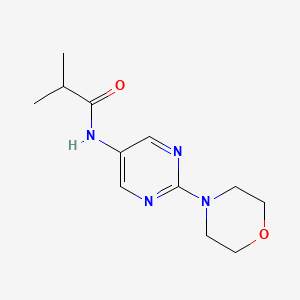
![N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2750649.png)